molecular formula C4H8N6O3S B15218722 Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]- CAS No. 61006-91-5

Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-

Cat. No.: B15218722
CAS No.: 61006-91-5
M. Wt: 220.21 g/mol
InChI Key: FDJXZHOSZACULW-UHFFFAOYSA-N
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Description

N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide is a heterocyclic compound that features an imidazole ring substituted with a sulfamoyl group and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the hydrazinecarboxamide moiety can participate in covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Sulfamoyl-1H-imidazol-2-yl)hydrazinecarboxamide
  • N-(4-Sulfamoyl-1H-imidazol-5-yl)hydrazinecarboxamide
  • N-(5-Sulfamoyl-1H-imidazol-3-yl)hydrazinecarboxamide

Uniqueness

N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The position of the sulfamoyl and hydrazinecarboxamide groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

61006-91-5

Molecular Formula

C4H8N6O3S

Molecular Weight

220.21 g/mol

IUPAC Name

1-amino-3-(5-sulfamoyl-1H-imidazol-4-yl)urea

InChI

InChI=1S/C4H8N6O3S/c5-10-4(11)9-2-3(8-1-7-2)14(6,12)13/h1H,5H2,(H,7,8)(H2,6,12,13)(H2,9,10,11)

InChI Key

FDJXZHOSZACULW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)NC(=O)NN

Origin of Product

United States

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